molecular formula C16H17ClN2OS B2580338 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone CAS No. 685107-52-2

1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone

Cat. No. B2580338
CAS RN: 685107-52-2
M. Wt: 320.84
InChI Key: OEYIPARQAKNVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone, also known as CPPT, is an organic compound with a unique structure and properties. It is a small molecule that is used in a wide range of scientific research applications. It is commonly used in drug discovery, drug development, and in the study of biochemical and physiological processes. CPPT has been studied for its ability to interact with proteins and other biological molecules, and has been used in a variety of lab experiments.

Scientific Research Applications

Arylpiperazine Derivatives Disposition and Metabolism

Arylpiperazine derivatives are recognized for their clinical applications, particularly in treating depression, psychosis, and anxiety. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit varied effects on serotonin receptors, among others. The pharmacological actions of these derivatives, including potential applications in major markets, highlight the significance of understanding the disposition and metabolism of such compounds (Caccia, 2007).

Ethnobotanical and Ayurvedic Properties Exploring the ethnobotanical and Ayurvedic properties of plants and their chemical constituents, including compounds similar to the molecule , reveals their potential medicinal applications. For instance, the comprehensive review of Ehretia laevis highlights its diverse chemical composition and therapeutic properties, underscoring the importance of investigating plant-derived compounds (Thakre Rushikesh et al., 2016).

Piperazine Derivatives for Therapeutic Use The therapeutic utility of piperazine and its derivatives spans across several domains, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral applications. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules, indicating the versatility and broad applicability of this heterocyclic scaffold in drug design (Rathi et al., 2016).

Anti-Mycobacterial Activity of Piperazine Analogues Piperazine serves as a vital building block for developing potent anti-mycobacterial agents. The design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight their effectiveness against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This area of research exemplifies the potential of piperazine analogues in addressing global health challenges (Girase et al., 2020).

properties

IUPAC Name

1-[5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-12(20)15-5-6-16(21-15)19-9-7-18(8-10-19)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYIPARQAKNVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone

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